2'-Amino-2'-deoxyguanosine
Overview
Description
2’-Amino-2’-deoxyguanosine is a purine nucleoside analog, which is structurally similar to guanosine but with an amino group replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Pharmacokinetics
It is known that 2ag is a water-soluble compound , which suggests that it could have good bioavailability
Action Environment
The production of 2AG by the bacterium Enterobacter cloacae is influenced by environmental factors such as the concentration of dipotassium phosphate and ammonium sulfate . These factors must be carefully controlled for efficient 2AG production . .
Biochemical Analysis
Biochemical Properties
2’-Amino-2’-deoxyguanosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to be incorporated into the acid-soluble fraction of cells in the form of the mono-, di- and triphosphates . The major part of the radioactivity was found to be guanylate . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
The effects of 2’-Amino-2’-deoxyguanosine on various types of cells and cellular processes are significant. Upon the addition of 2’-Amino-2’-deoxyguanosine, the syntheses of macromolecules continued for 15 minutes. After this lag time, protein synthesis sharply decreased, RNA synthesis slightly decreased, but DNA synthesis was not affected . This indicates that 2’-Amino-2’-deoxyguanosine influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of 2’-Amino-2’-deoxyguanosine involves its incorporation into RNA and the subsequent disturbance of RNA function causing a block in protein synthesis . This suggests that 2’-Amino-2’-deoxyguanosine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Amino-2’-deoxyguanosine change over time. The maximum amounts of 2’-Amino-2’-deoxyguanosine were approximately 0.4 g/liter after 24 hours of incubation . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-2’-deoxyguanosine typically involves the enzymatic transglycosylation of thymidine and guanine. This process employs thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum in a one-pot whole cell catalysis . The engineered purine nucleoside phosphorylase variant Ba PNP-Mu3 has shown a 5.6-fold increase in production efficiency compared to the wild-type enzyme .
Industrial Production Methods: Industrial production of 2’-Amino-2’-deoxyguanosine leverages the same enzymatic cascade, optimizing reaction conditions to achieve high yields and purity. The process involves the use of cheap substrates like thymidine and guanine, making it cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2’-Amino-2’-deoxyguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form oxazolone and imidazolone nucleosides.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Major Products: The primary products of oxidation are 2,2-diamino-4-(2-deoxy-β-D-erythro-pentofuranosyl)amino-2,5-dihydrooxazol-5-one and 2-amino-5-(2-deoxy-β-D-erythro-pentofuranosyl)amino-4-imidazol-4-one .
Scientific Research Applications
2’-Amino-2’-deoxyguanosine is a valuable probe for investigating metal ion interactions at the active site of group I ribozymes . It is also used in the synthesis of functional 5’ cap-modified messenger RNAs, which have applications in gene therapy, mRNA vaccines, and synthetic biology . Additionally, the compound is employed in the study of nucleic acid interactions and the development of antiviral and anticancer drugs .
Comparison with Similar Compounds
2’-Deoxyguanosine: Lacks the amino group at the 2’ position, making it less reactive in certain chemical reactions.
Isoguanosine: An isomer of guanosine with the translocation of the C2 carbonyl and C6 amino groups, leading to different properties and applications.
8-Oxoguanine: A product of oxidative damage to guanine, involved in various cellular processes and diseases.
Uniqueness: 2’-Amino-2’-deoxyguanosine’s unique structure allows it to form specific interactions with metal ions and nucleic acids, making it a versatile tool in biochemical research and therapeutic development .
Properties
IUPAC Name |
2-amino-9-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPTVRLUGSPXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60966-26-9 | |
Record name | 2'-Amino-2'-deoxyguanosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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